molecular formula C14H20ClNO3 B14441970 Ethanaminium, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy)-N,N,N-trimethyl-, chloride CAS No. 76656-78-5

Ethanaminium, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy)-N,N,N-trimethyl-, chloride

Cat. No.: B14441970
CAS No.: 76656-78-5
M. Wt: 285.76 g/mol
InChI Key: JYUCEUCWYFUAJW-UHFFFAOYSA-N
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Description

Ethanaminium, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy)-N,N,N-trimethyl-, chloride is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, which make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy)-N,N,N-trimethyl-, chloride involves several steps. One common method includes the reaction of 4-hydroxybenzaldehyde with trimethylamine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy)-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanaminium, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy)-N,N,N-trimethyl-, chloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanaminium, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy)-N,N,N-trimethyl-, chloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)ethylammonium chloride
  • 4-(2-Aminoethyl)phenol hydrochloride
  • Tyramine hydrochloride

Uniqueness

Ethanaminium, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy)-N,N,N-trimethyl-, chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

76656-78-5

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;chloride

InChI

InChI=1S/C14H19NO3.ClH/c1-15(2,3)10-11-18-14(17)9-6-12-4-7-13(16)8-5-12;/h4-9H,10-11H2,1-3H3;1H

InChI Key

JYUCEUCWYFUAJW-UHFFFAOYSA-N

Isomeric SMILES

C[N+](C)(C)CCOC(=O)/C=C/C1=CC=C(C=C1)O.[Cl-]

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=CC1=CC=C(C=C1)O.[Cl-]

Origin of Product

United States

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